Ingol-3,7,8,12-tetraacetate

Description

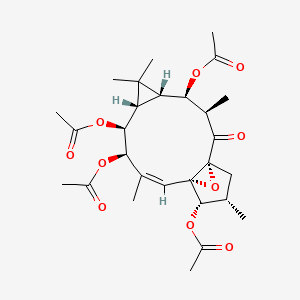

Structure

2D Structure

3D Structure

Properties

CAS No. |

51906-02-6 |

|---|---|

Molecular Formula |

C28H38O10 |

Molecular Weight |

534.6 g/mol |

IUPAC Name |

[(1R,3R,4R,5R,7S,8S,9R,10Z,12S,13S,14S)-8,9,13-triacetyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-4-yl] acetate |

InChI |

InChI=1S/C28H38O10/c1-12-10-28-25(37-18(7)32)13(2)11-27(28,38-28)24(33)14(3)22(35-16(5)30)19-20(26(19,8)9)23(36-17(6)31)21(12)34-15(4)29/h10,13-14,19-23,25H,11H2,1-9H3/b12-10-/t13-,14+,19-,20+,21+,22-,23-,25-,27-,28-/m0/s1 |

InChI Key |

OELNYBPMAKRSFQ-RSQGHNFHSA-N |

SMILES |

CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C)O3)C)OC(=O)C)OC(=O)C)OC(=O)C)C |

Isomeric SMILES |

C[C@H]1C[C@]23C(=O)[C@@H]([C@@H]([C@@H]4[C@@H](C4(C)C)[C@@H]([C@@H](/C(=C\[C@@]2([C@H]1OC(=O)C)O3)/C)OC(=O)C)OC(=O)C)OC(=O)C)C |

Canonical SMILES |

CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C)O3)C)OC(=O)C)OC(=O)C)OC(=O)C)C |

Synonyms |

ingol-3,7,8,12-tetraacetate |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Ingol 3,7,8,12 Tetraacetate

The quest to understand Ingol-3,7,8,12-tetraacetate begins with its natural sources. This compound is a secondary metabolite, primarily found in specific plant families and, interestingly, in a product of bee activity.

Botanical Sources and Geographical Distribution of Ingol-Producing Species

The primary sources of ingol and its derivatives, including the tetraacetate form, are plants belonging to the Euphorbia genus. nih.gov This large and diverse genus is widespread, with species found in both temperate and tropical regions of the world. nih.gov The milky latex produced by these plants is a particularly rich source of these compounds. nih.gov

Several Euphorbia species have been identified as producers of ingol derivatives. These include, but are not limited to, Euphorbia resinifera, Euphorbia officinarum, Euphorbia umbellata, Synadenium grantii Hook F. (now considered a synonym of Euphorbia umbellata), and Euphorbia kamerunica. biointerfaceresearch.commedchemexpress.comtandfonline.comresearchgate.netoup.com The geographical distribution of these species varies, with many being native to regions in Africa and Asia.

Table 1: Key Euphorbia Species and Ingol Derivatives

| Species | Ingol Derivative(s) Found | Geographical Region (Native) |

|---|---|---|

| Euphorbia resinifera | Ingol-7-phenylacetate-3,8,12-triacetate, Ingol-7-p-methoxy-phenylacetate-3,8,12-triacetate | Morocco |

| Euphorbia officinarum | Ingol 7,8,12-triacetate 3-phenylacetate, Ingol 7,8,12-triacetate 3-(4-methoxyphenyl)acetate | Morocco |

| Euphorbia umbellata | Ingol-3,8,12-triacetate-7-phenylacetate | Not specified in provided context |

| Synadenium grantii Hook F. | Ingol 7,8,12-triacetate 3-phenylacetate | Not specified in provided context |

This table is based on available research and may not be exhaustive.

Other Natural Sources

Beyond the Euphorbia genus, ingol derivatives have also been identified in propolis from semi-arid regions of Morocco. researchgate.net Propolis is a resinous mixture that honeybees produce from substances collected from plant parts. The presence of ingol-type macrocyclic diterpenes in this propolis suggests that Euphorbia officinarum may be a plant source for the bees. researchgate.net

Extraction and Purification Protocols

The isolation of this compound from its natural sources is a multi-step process that involves initial extraction followed by rigorous purification to separate the compound from a complex mixture of other phytochemicals.

Solvent Extraction Techniques

The initial step in isolating ingol derivatives is typically solvent extraction. The choice of solvent is crucial for efficiently extracting the desired compounds from the plant matrix. Methanol (B129727) is a commonly used solvent for this purpose. For instance, a methanolic extract of the fresh aerial parts of Euphorbia trigona was used to isolate various ingol and ingenol (B1671944) esters. mdpi.com Similarly, a methanol extract of the latex of E. resinifera was subjected to chromatographic separation to yield new ingol-type diterpenes. researchgate.net

The process often involves partitioning the crude extract between different immiscible solvents to achieve a preliminary separation based on polarity.

Chromatographic Separation Methods

Following initial extraction, chromatographic techniques are indispensable for the purification of this compound.

Column chromatography is a fundamental and widely used method for the separation of compounds from a mixture. oup.com In the context of isolating ingol derivatives, silica (B1680970) gel is a common stationary phase. The separation is achieved by eluting the column with a gradient of solvents, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) or acetone. oup.com By gradually increasing the polarity of the mobile phase, compounds with different polarities are eluted from the column at different times, allowing for their collection in separate fractions. This technique was employed in the fractionation of the ether-soluble extract of E. kamerunica latex, leading to the isolation of cytotoxic macrocyclic ester diterpenes. oup.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ingol |

| Ingol-7-phenylacetate-3,8,12-triacetate |

| Ingol-7-p-methoxy-phenylacetate-3,8,12-triacetate |

| Ingol 7,8,12-triacetate 3-phenylacetate |

| Ingol 7,8,12-triacetate 3-(4-methoxyphenyl)acetate |

| Ingol-3,8,12-triacetate-7-phenylacetate |

| Ingol 3,7,12-triacetate 8-tigliate |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the final purification of this compound, capable of achieving purities greater than 98%. The most common mode used for this purpose is reverse-phase HPLC. scispace.com

Key HPLC Parameters:

| Parameter | Description |

| Stationary Phase | A C18 (octadecylsilyl) column is the standard choice. phenomenex.com This nonpolar stationary phase is effective for separating the relatively nonpolar diterpenoid esters. |

| Mobile Phase | A gradient system of acetonitrile (B52724) and water is typically employed. nacalai.com The proportion of acetonitrile is gradually increased during the run to elute compounds of increasing hydrophobicity. |

| Detection | Ultraviolet (UV) detection is commonly used, as the carbonyl groups within the molecule allow for UV absorbance at specific wavelengths. frontiersin.orgobrnutafaza.hr |

Preparative HPLC, which utilizes larger columns and higher flow rates, is often the final step to obtain the pure compound in sufficient quantities for structural elucidation and further research. scispace.comnih.govnih.gov

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is an essential analytical tool used throughout the isolation process to monitor the separation progress, identify fractions containing the target compound, and assess purity. umass.edulibretexts.orgoperachem.com

Typical TLC System:

| Component | Description |

| Stationary Phase | TLC plates are coated with a thin layer of silica gel, often with a fluorescent indicator (F254) to aid in visualization. umass.eduoperachem.comaocs.orgmuni.cz Silica gel is a polar adsorbent, making this a normal-phase separation technique. libretexts.org |

| Mobile Phase | The choice of mobile phase (eluent) is critical for achieving good separation. Based on column chromatography conditions, solvent systems like hexane-acetone or ethyl acetate-hexane mixtures in various ratios are effective for separating ingol esters. The polarity of the solvent mixture is adjusted to optimize the retention factor (Rf) of the target compound. |

| Visualization | Since this compound is colorless, visualization is achieved by exposing the developed plate to ultraviolet (UV) light, where the compound will appear as a dark spot against the fluorescent background. umass.edu Alternatively, staining with a chemical reagent, such as an anisaldehyde–sulfuric acid spray followed by heating, can be used to reveal the spots. frontiersin.org |

Challenges and Advancements in Isolation Efficiency

The isolation of this compound presents several challenges inherent to natural product chemistry. The primary difficulty is the sheer complexity of the chemical matrix within Euphorbia latex, which contains a multitude of structurally similar diterpenoid esters. nih.govresearchgate.net These compounds often have very similar polarities, making their separation by conventional chromatographic methods arduous and time-consuming.

Another significant challenge is the low natural abundance of any single diterpenoid, including this compound. researchgate.net This necessitates the processing of large quantities of plant material to obtain a workable yield, and the isolation process often requires multiple, sequential chromatographic steps, leading to potential loss of the compound at each stage. scispace.com

Advancements in isolation efficiency have largely been driven by improvements in chromatographic technology. The widespread adoption of preparative HPLC has been a major step forward, allowing for high-resolution separation and purification of complex mixtures that are difficult to resolve by traditional column chromatography. scispace.comnih.gov Furthermore, the use of hyphenated techniques, such as HPLC coupled with mass spectrometry (HPLC-MS), allows for the rapid identification of target compounds within complex fractions, streamlining the isolation workflow. mdpi.com While chemical synthesis routes are being explored for reproducibility, isolation from natural sources remains a primary method for obtaining this and related compounds.

Chemical Synthesis and Derivatization Strategies of Ingol 3,7,8,12 Tetraacetate and Analogues

Total Synthesis Approaches to the Ingol Core Scaffold

Semi-Synthetic Methodologies for Ingol-3,7,8,12-tetraacetate

Given the complexity of a total synthesis, semi-synthetic approaches starting from naturally occurring ingol diterpenes are often more practical for producing derivatives like this compound. These methods leverage the existing core structure and focus on the selective modification of its functional groups.

Acetylation Reactions of Parent Ingol Compounds

The conversion of parent ingol compounds, which possess multiple hydroxyl groups, to this compound is achieved through acetylation. This reaction involves the introduction of acetyl groups to the hydroxyl functionalities at positions 3, 7, 8, and 12 of the ingol core.

A common and effective method for the acetylation of alcohols is the use of acetic anhydride (B1165640) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). youtube.commdpi.comresearchgate.netiastate.edu The acid catalyst protonates the carbonyl oxygen of the acetic anhydride, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of the ingol substrate. youtube.com This process is repeated for each of the four hydroxyl groups to yield the desired tetra-acetylated product. The use of pyridine (B92270) as a solvent and catalyst is also a widely employed method for acetylation reactions, often in conjunction with acetic anhydride. nih.gov

Table 1: Common Reagents for Acetylation

| Reagent | Role | Reference |

|---|---|---|

| Acetic Anhydride | Acetylating Agent | youtube.commdpi.comnih.gov |

| Sulfuric Acid (H₂SO₄) | Acid Catalyst | youtube.comiastate.edu |

| Pyridine | Solvent/Catalyst | nih.gov |

To maximize the yield and purity of this compound, optimization of the reaction conditions is critical. numberanalytics.com This includes adjusting the stoichiometric ratio of acetic anhydride to the ingol substrate to ensure complete acetylation of all four hydroxyl groups. nih.gov The reaction temperature is another key parameter; while some acetylations can proceed at room temperature, gentle heating may be required to drive the reaction to completion, especially for sterically hindered hydroxyl groups. researchgate.netnih.gov Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent the degradation of sensitive reagents and intermediates by atmospheric moisture and oxygen. nih.gov

Table 2: Parameters for Optimization of Acetylation Reactions

| Parameter | Importance | Reference |

|---|---|---|

| Stoichiometric Ratios | Ensures complete reaction | nih.gov |

| Temperature | Affects reaction rate and selectivity | numberanalytics.comresearchgate.net |

| Solvent | Influences solubility and reactivity | mdpi.com |

| Catalyst | Increases reaction rate | youtube.comiastate.edu |

| Reaction Time | Determines extent of conversion | nih.gov |

While not directly involved in the acetylation step itself, oxidative decarboxylation reactions using reagents like lead(IV) tetraacetate (LTA) are significant in the broader context of synthesizing complex natural product scaffolds. juniperpublishers.comorganicreactions.orgscielo.org.bo LTA is a powerful oxidizing agent capable of decarboxylating carboxylic acids to generate various products, including alkenes and acetate (B1210297) esters, depending on the reaction conditions and the structure of the substrate. juniperpublishers.comorganicreactions.orgsci-hub.st This type of reaction has been utilized in the synthesis of terpenoid compounds and could be relevant in synthetic strategies leading to the ingol core or its precursors. juniperpublishers.com The reaction typically proceeds in nonpolar solvents like benzene (B151609) or polar solvents such as acetic acid. juniperpublishers.com

Optimization of Reaction Conditions (Stoichiometric Ratios, Temperature, Inert Atmosphere)

Synthesis of Novel Ingol Derivatives for Structure-Activity Relationship Studies

The synthesis of novel derivatives of ingol is crucial for conducting structure-activity relationship (SAR) studies. researchgate.netrsc.orgnih.govresearchgate.netnih.gov These studies aim to understand how specific structural modifications to the ingol scaffold influence its biological activity. By systematically altering the functional groups at various positions of the ingol core, researchers can identify key structural features responsible for a particular biological effect. For instance, derivatives with different ester groups, or modifications at other positions of the ingol skeleton, can be synthesized and evaluated. The insights gained from SAR studies are invaluable for the design and development of new therapeutic agents with improved potency and selectivity. rsc.orgresearchgate.net

Table 3: Examples of Ingol Derivatives and Related Compounds

| Compound Name | Source/Context | Reference |

|---|---|---|

| This compound | A lathyrane compound from the latex of Euphorbia hermentiana. | nih.gov |

| Ingol-3,8,12-triacetate-7-phenylacetate | Isolated from the latex of Euphorbia umbellata. | tandfonline.comresearchgate.net |

Rational Design of Analogs (e.g., 9-desoxy-9x-chloroingol tetraacetate, phenylacetylated ingol derivatives)

The rational design of analogues of this compound is a key strategy to explore and optimize the biological activities of this class of diterpenoids. This involves the targeted modification of the ingol scaffold to investigate structure-activity relationships (SAR). Key examples of such rationally designed analogues include 9-desoxy-9x-chloroingol tetraacetate and various phenylacetylated ingol derivatives.

9-desoxy-9x-chloroingol tetraacetate has been identified in extracts of Antithamnion plumula. researchgate.net The introduction of a chloro group and deoxygenation at the C-9 position represents a significant structural modification. The presence of the electron-withdrawing chloro group is thought to enhance the molecule's reactivity, potentially by stabilizing reactive intermediates. This analogue plays a role in bioreduction processes, such as facilitating the reduction of metal ions. researchgate.net

Phenylacetylated ingol derivatives are another important class of analogues. These compounds are synthesized by introducing phenylacetyl groups at various hydroxyl positions of the ingol core. nih.govnih.gov For instance, Ingol 7,8,12-triacetate 3-phenylacetate is a highly functionalized ingol diterpene isolated from the latex of Euphorbia officinarum. medchemexpress.com The phenylacetyl group can be assigned to specific positions using spectroscopic techniques like HMBC. researcher.life The presence of a phenylacetyl moiety can influence the molecule's biological activity. nih.gov

The synthesis of these analogues often starts with the ingol diterpene core, which possesses hydroxyl groups at positions 3, 7, 8, and 12, available for selective esterification. The structural diversity of ingenane (B1209409) diterpenoids is largely achieved through varied patterns of hydroxylation and esterification.

Table 1: Examples of Rationally Designed Ingol Analogs

Exploration of Esterification Positions and Moieties

The exploration of different esterification positions and moieties on the ingol backbone is a fundamental strategy in the synthesis of this compound analogues. The ingol core has four hydroxyl groups at positions C-3, C-7, C-8, and C-12, which are amenable to esterification. The type and position of the ester groups significantly influence the physicochemical properties and biological activities of the resulting compounds. thieme-connect.com

Esterification is a chemical reaction that forms an ester as the product. wikipedia.org In the context of ingol derivatives, this typically involves the reaction of the hydroxyl groups with a carboxylic acid or its derivative. nih.gov The Steglich esterification, which uses a carbodiimide (B86325) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient method for creating ester linkages, particularly for complex molecules with multiple reactive sites. nih.gov

Researchers have synthesized a variety of ingol esters by attaching different acyl groups to the hydroxyl positions. For example, besides the acetate groups in the parent compound, other moieties like phenylacetate, p-methoxyphenylacetate, and tigliate have been introduced. The positions of these ester groups are typically determined using advanced spectroscopic methods. thieme-connect.com

The systematic variation of ester moieties allows for the creation of a library of compounds with diverse properties. For instance, introducing a p-methoxyphenylacetate group at the C-7 position of a triacetate ingol derivative has been shown to result in potent biological activity. This highlights the importance of not only the type of ester but also its specific location on the ingol scaffold.

Transesterification is another process used to modify esters, where one ester is converted into another by reacting with an alcohol. wikipedia.org This could potentially be applied to ingol esters to further diversify the range of analogues for research purposes.

Process Development and Scale-Up for Research Applications

Flow Chemistry Applications

Flow chemistry offers significant advantages for the synthesis of complex molecules like this compound and its analogues, particularly for research-scale production. mdpi.com This technology involves the continuous pumping of reagents through a reactor, providing precise control over reaction parameters such as temperature, pressure, and mixing. illinois.edu

Key benefits of flow chemistry include:

Enhanced Safety: The small reaction volumes inherent to flow reactors minimize the risks associated with hazardous reagents and exothermic reactions. syrris.com

Improved Reaction Control: The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, leading to better temperature control and selectivity. syrris.com

Faster Reactions: Pressurizing the system allows for superheating of solvents, which can accelerate reaction rates by orders of magnitude. syrris.com

Scalability: Scaling up production is often more straightforward than with traditional batch processes, as it can be achieved by running the system for longer periods or by using larger reactors while maintaining optimal conditions. syrris.com

Flow chemistry is applicable to a wide range of chemical transformations relevant to the synthesis of ingol derivatives, including esterifications, hydrogenations, and multi-step sequences. vapourtec.comamt.uk The ability to "telescope" multiple reaction steps into a single continuous process without isolating intermediates can significantly improve efficiency. mdpi.com

Table 2: Advantages of Flow Chemistry in Chemical Synthesis

Quality-by-Design (QbD) Principles in Process Optimization (e.g., Design of Experiments)

Quality-by-Design (QbD) is a systematic approach to process development that begins with predefined objectives and emphasizes product and process understanding and process control based on sound science and quality risk management. zimlab.inmt.com The goal is to ensure that quality is built into the product, rather than being tested for in the final product. plos.org

The implementation of QbD in the process optimization for the synthesis of this compound involves several key steps: contractpharma.comnih.gov

Define a Quality Target Product Profile (QTPP): This involves identifying the critical quality attributes (CQAs) of the final compound, such as purity, yield, and stability. mt.comcontractpharma.com

Identify Critical Process Parameters (CPPs): Through risk assessment, the process parameters that have the most significant impact on the CQAs are identified. mt.comcontractpharma.com For a chemical synthesis, these could include reaction temperature, reagent stoichiometry, and reaction time.

Design of Experiments (DoE): DoE is a powerful statistical tool used to systematically vary the CPPs and determine their optimal settings. contractpharma.com This allows for the establishment of a "design space," which is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. mt.com

Establish a Control Strategy: Based on the understanding gained from the DoE, a control strategy is implemented to ensure that the process consistently operates within the design space, leading to a robust and reproducible synthesis. nih.gov

By applying QbD principles, the synthesis process for this compound can be optimized to be more efficient, cost-effective, and consistently produce a high-quality product for research applications. plos.org

Table 3: Chemical Compounds Mentioned

Biosynthetic Pathways and Precursor Analysis of Ingol Diterpenoids

Hypothesized Biogenetic Origins of Ingol-Type Skeletons

The formation of the unique Ingol carbon framework is believed to originate from a cascade of cyclization and rearrangement reactions common to many diterpenoids found in the Euphorbiaceae family.

The biogenesis of the Ingol skeleton is closely linked to that of other macrocyclic and polycyclic diterpenoids, particularly those with Lathyrane and Tigliane (B1223011) frameworks. researchgate.netscripps.edu It is hypothesized that these different skeletons arise from a common precursor through a series of intramolecular reactions and rearrangements. researchgate.net The biosynthetic journey is thought to begin with the cyclization of a universal precursor to form casbene (B1241624). ulisboa.ptnih.gov The casbene structure then undergoes further cyclization to create the Lathyrane skeleton, a flexible system characterized by a 5/11/3 fused-ring structure. researchgate.netulisboa.pt Subsequent intramolecular reactions and skeletal rearrangements on the Lathyrane framework are proposed to give rise to the Tigliane and, ultimately, the Ingol-type diterpenes. researchgate.netresearchgate.net This shared biogenetic origin explains the frequent co-occurrence of these diterpenoid types within the same plant species, particularly in the genus Euphorbia. ulisboa.ptcore.ac.uk

Table 1: Biogenetic Relationship of Key Diterpenoid Skeletons

| Diterpenoid Skeleton | Key Structural Features | Biogenetic Relationship |

| Casbene | A macrocyclic diterpene; considered a primary precursor. | Formed from the cyclization of Geranylgeranyl pyrophosphate (GGPP). ulisboa.ptnih.gov |

| Lathyrane | A tricyclic system with a 5/11/3 fused-ring structure. researchgate.net | Derived from the intramolecular cyclization of casbene. researchgate.netulisboa.pt |

| Tigliane | A tetracyclic 5/7/6/3 fused-ring system. nih.gov | Formed through further intramolecular reactions and rearrangements of the Lathyrane framework. researchgate.netnih.gov |

| Ingol | A highly oxygenated, macrocyclic diterpenoid with a distinct skeleton. colab.ws | Believed to be derived from rearrangements of the Lathyrane skeleton. researchgate.netresearchgate.net |

All diterpenoids, including Ingol-3,7,8,12-tetraacetate, are biosynthetically derived from the C20 precursor, Geranyl-Geranyl Pyrophosphate (GGPP). researchgate.netwikipedia.orgmedchemexpress.com GGPP is an intermediate in the isoprenoid biosynthesis pathway and is formed from the condensation of farnesyl pyrophosphate (FPP) with one unit of isopentenyl pyrophosphate (IPP). wikipedia.orguniprot.org The formation of GGPP itself is catalyzed by GGPP synthase. uniprot.org The specific stereochemistry of GGPP isomers is critical in determining the initial cyclization patterns that lead to the vast diversity of diterpenoid skeletons. The cyclization of (E,E,E)-GGPP is the committed step that initiates the cascade leading to macrocyclic diterpenes like casbene, the precursor to the Lathyrane and Ingol skeletons. ulisboa.ptresearchgate.net

Relationship to Tigliane and Lathyrane Diterpenoids

Enzymatic and Cellular Mechanisms in Ingol Biosynthesis

The conversion of the linear precursor GGPP into the complex, cyclic structure of Ingol diterpenoids is orchestrated by a series of specialized enzymes. The first key enzyme in this specific pathway is casbene synthase, which catalyzes the cyclization of GGPP to form casbene. nih.gov This reaction is a critical, rate-limiting step. nih.gov

Following the formation of the initial macrocycle, a suite of tailoring enzymes, primarily cytochromes P450 (CYPs) and various transferases, modify the core skeleton. These enzymes are responsible for the hydroxylation, acylation, and other functionalizations that result in the final structure of compounds like this compound. nih.gov For instance, the four acetate (B1210297) groups on the Ingol core are added by specific acetyltransferases. While the overarching pathway is understood, the precise enzymes and the sequence of these tailoring steps in the biosynthesis of this compound are still areas of active investigation. The mechanisms of these enzymes often involve general acid-base catalysis and redox reactions to perform complex chemical transformations. uzh.ch

Biotransformation Studies of Diterpenoids

Biotransformation, which utilizes microorganisms or their enzymes to perform chemical modifications, serves as a powerful tool for both studying metabolic pathways and generating novel diterpenoid derivatives. mdpi.com These studies can mimic the tailoring reactions that occur in plants and provide insight into potential biosynthetic steps. mdpi.comresearchgate.net Research has shown that fungi and plant cell cultures can carry out specific and regioselective reactions on complex diterpenoid skeletons that are challenging to achieve through conventional chemical synthesis. mdpi.comresearchgate.net

Table 2: Examples of Diterpenoid Biotransformation

| Substrate Diterpenoid | Biocatalyst (Microorganism) | Transformation Reaction(s) | Resulting Product(s) | Reference(s) |

| Premyrsinane-type diterpenoid | Mucor circinelloides NRRL3631 | Hydroxylation at non-activated carbons | Hydroxylated derivatives | researchgate.net |

| Ingenol-3-angelate | Plant cell cultures | Hydroxylation, deacylation, acyl rearrangement | 16-hydroxy-ingenol-3-angelate, ingenol (B1671944), ingenol-5-angelate | mdpi.com |

| 13-oxyingenol dodecanoate | Fungi | Hydroxylation of the aliphatic ester side chain | Hydroxylated derivatives | mdpi.com |

These studies demonstrate the utility of biotransformation in creating structural diversity. The reactions typically involve hydroxylations, isomerizations, oxidations, and rearrangements of the diterpene core or its side chains. mdpi.comresearchgate.net This approach not only helps to elucidate biosynthetic pathways but also allows for the production of new compounds with potentially altered biological activities. mdpi.com

Genetic and Metabolic Engineering Approaches for Biosynthesis Research

The low abundance of many diterpenoids in their natural plant sources often limits extensive research and development. nih.gov Genetic and metabolic engineering offer promising strategies to overcome this limitation by reconstructing the biosynthetic pathways in heterologous microbial hosts, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). nih.govfrontiersin.org

This approach involves several key techniques:

Pathway Reconstruction: The genes encoding the biosynthetic enzymes (e.g., casbene synthase, cytochromes P450) are identified, cloned, and introduced into a microbial host. creative-enzymes.com

Balancing Metabolic Flux: The expression levels of the introduced biosynthetic genes are carefully balanced to avoid the accumulation of toxic intermediates and to optimize the flow of metabolites through the engineered pathway. frontiersin.org

Enzyme and Host Engineering: Techniques like codon optimization and protein engineering can be used to improve the function of plant-derived enzymes in the microbial host. nih.gov Furthermore, the host organism itself can be modified to enhance its tolerance and productivity. frontiersin.orgnih.gov

These strategies in metabolic engineering and synthetic biology hold significant potential for the sustainable and scalable production of complex diterpenoids like this compound, facilitating further research into their properties and applications. nih.gov

Molecular and Cellular Mechanism Investigations

Elucidation of Molecular Target Interactions

Enzyme Inhibition Studies

The interaction of Ingol-3,7,8,12-tetraacetate with various enzymes is a key area of research to determine its therapeutic potential.

α-glucosidase and HMG-CoA Reductase: Direct experimental studies detailing the inhibitory activity of this compound against α-glucosidase and HMG-CoA reductase are not extensively documented in current literature. However, computational docking simulations have been proposed as a method to predict the binding affinities of ingol-related diterpenoids with these enzymes. In broader studies, other natural compounds have been identified as potent inhibitors. For instance, various meroterpenes and triterpenes isolated from Ganoderma leucocontextum and Ganoderma lucidum have demonstrated significant inhibitory activity against both α-glucosidase and HMG-CoA reductase. nih.govnih.gov Specifically, Ganomycin I has been identified as a dual inhibitor of these enzymes. medchemexpress.com These findings in other natural products underscore the potential of complex organic molecules to interact with these metabolic enzymes, though specific data for this compound remains to be fully elucidated.

Mouse 11β-HSD1: Research on other ingol-type diterpenes isolated from Euphorbia antiquorum has shown inhibitory activity against mouse 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.net Certain analogs exhibited IC50 values in the micromolar range, indicating a potential for this class of compounds to modulate glucocorticoid metabolism. researchgate.net However, specific inhibitory studies focused on this compound against 11β-HSD1 have not been reported.

| Enzyme Target | Findings for this compound | Findings for Related/Other Compounds | Reference |

|---|---|---|---|

| α-glucosidase | Direct experimental data not available. | Meroterpenes and triterpenes from Ganoderma species show potent inhibition. | nih.govnih.gov |

| HMG-CoA reductase | Direct experimental data not available. | Ganomycin I is a dual inhibitor; various triterpenoids from Ganoderma show strong inhibition. | nih.govmedchemexpress.com |

| Mouse 11β-HSD1 | Direct experimental data not available. | Other ingol-type diterpenes from E. antiquorum show inhibitory activity. | researchgate.net |

Receptor Binding Profiling

Protein Kinase C (PKC) Activation: The ingenane (B1209409) and ingol diterpenoids are structurally related to phorbol (B1677699) esters, which are known activators of Protein Kinase C (PKC), a family of enzymes crucial for signal transduction. researchgate.net Ingenol (B1671944) derivatives, in particular, are recognized as potent PKC agonists, a mechanism that underlies many of their biological effects, including the reversal of HIV-1 latency. nih.govplos.org The activation of PKC by these compounds often correlates with the induction of cellular activation markers, such as CD69 on T cells. nih.gov While the parent compound ingenol has a weak effect, its ester derivatives can be powerful PKC activators. Some semi-synthetic ingenol derivatives act as potent inhibitors of PKC activity. mdpi.com Although this compound is an ingol ester, specific studies profiling its direct binding and activation or inhibition of various PKC isoforms are not detailed in the available literature. The effect may depend on the balance between different PKC isoenzymes within a given cell type. mdpi.com

Cellular Pathway Modulation

Investigation of Apoptotic Pathway Induction

Research into related ingol compounds suggests that they can exert cytotoxic effects through the induction of apoptosis. This programmed cell death is a highly regulated process involving a cascade of cysteine proteases known as caspases. The apoptotic process is generally divided into an initiation phase and an execution phase.

Caspase Activation: The initiation phase can be triggered by extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, which activate initiator caspases like caspase-8 and caspase-9, respectively. arvojournals.org These initiator caspases then cleave and activate executioner caspases, primarily caspase-3 and caspase-7, which are responsible for the cleavage of key cellular proteins and the dismantling of the cell. Studies on ingenol derivatives from E. ingens have pointed towards apoptosis occurring in a caspase-7-dependent manner. The activation of caspase-3 is a central event in the execution phase of apoptosis. While the broader class of ingol derivatives is linked to apoptosis, direct studies confirming the specific activation of caspase pathways by this compound are needed for a complete understanding.

| Caspase | Type | General Role in Apoptosis | Reference |

|---|---|---|---|

| Caspase-8 | Initiator | Activated by extrinsic (death receptor) pathway. | arvojournals.org |

| Caspase-9 | Initiator | Activated by intrinsic (mitochondrial) pathway. | arvojournals.org |

| Caspase-3 | Executioner | Cleaves key cellular substrates, leading to cell disassembly. Activated by initiator caspases. | |

| Caspase-7 | Executioner | Functionally similar to Caspase-3; implicated in apoptosis induced by related ingenol compounds. |

Modulation of Inflammatory Response Pathways

The inflammatory response is a complex biological process mediated by a network of signaling molecules, among which cytokines play a central role. sinobiological.com

Inhibition of Pro-inflammatory Cytokines: Pro-inflammatory cytokines, such as interleukins (e.g., IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α), are produced by immune cells to orchestrate the response to infection or tissue injury. mdpi.com However, their excessive production can lead to chronic inflammation and associated diseases. sinobiological.com The modulation of these pathways, often through the inhibition of pro-inflammatory cytokine production, is a key anti-inflammatory mechanism. sinobiological.comnih.gov Studies on ingol-type diterpenes have demonstrated weak anti-inflammatory activities. researchgate.net The anti-inflammatory properties of various natural compounds are often attributed to their ability to inhibit the production of these pro-inflammatory mediators. mdpi.comnih.gov While compounds related to this compound are noted for their potential to modulate inflammatory responses, specific details on its effect on cytokine profiles are not yet fully established.

Cell Cycle Regulatory Mechanisms

The cell cycle is a fundamental process that governs cell proliferation, with distinct phases (G1, S, G2, M) controlled by complex regulatory networks to ensure genomic integrity. csu.edu.au The activity of ingol derivatives on cell cycle progression appears to be highly dependent on their specific chemical structure.

For instance, one study on Ingol 7,8,12-triacetate 3-phenylacetate found that it had no significant effect on the cell cycle in Jurkat T cells. medchemexpress.commedchemexpress.comnih.gov In contrast, another related compound, 8-methoxyingol 7,12-diacetate 3-phenylacetate , was shown to induce cell-cycle arrest in the same cell line. nih.govcapes.gov.br Furthermore, a semi-synthetic derivative, ingenol-3-dodecanoate (IngC) , was found to induce an S-phase arrest in glioma cell lines. mdpi.com This highlights that minor structural modifications on the ingol skeleton can lead to profoundly different effects on cell cycle regulation. The specific impact of this compound on cell cycle checkpoints has not been reported.

| Compound | Effect on Cell Cycle | Cell Line | Reference |

|---|---|---|---|

| Ingol 7,8,12-triacetate 3-phenylacetate | No significant effect | Jurkat T cells | medchemexpress.comnih.gov |

| 8-methoxyingol 7,12-diacetate 3-phenylacetate | Induces cell-cycle arrest | Jurkat T cells | nih.govcapes.gov.br |

| Ingenol-3-dodecanoate (IngC) | Induces S-phase arrest | Glioma cells | mdpi.com |

Omics-Based Mechanistic Profiling

Omics technologies provide a comprehensive approach to understanding the molecular and cellular effects of chemical compounds by enabling the large-scale study of genes, proteins, and their functions.

While specific RNA sequencing (RNA-Seq) studies on this compound are not currently available in the public domain, this technique is a cornerstone for investigating the compound's mechanism of action. RNA-Seq allows for a comprehensive analysis of the transcriptome, which is the complete set of RNA transcripts in a cell at a specific time. By treating cells with this compound and comparing their transcriptomes to untreated cells, researchers can identify which genes are upregulated or downregulated in response to the compound. lexogen.comlexogen.com This process of identifying differentially expressed genes is crucial for uncovering the molecular pathways affected by the compound. lexogen.comnih.gov

The general workflow for such an investigation would involve several key steps. Initially, cells (e.g., cancer cell lines) would be exposed to this compound. Following treatment, total RNA would be isolated from the cells. nih.gov This RNA is then converted into a library of cDNA fragments, which are subsequently sequenced using next-generation sequencing (NGS) platforms. alitheagenomics.comnih.gov The resulting sequence reads are aligned to a reference genome to quantify the expression level of each gene. nih.govbioconductor.org Statistical analysis is then performed to identify genes with significant changes in expression between the treated and control groups. nih.govbioconductor.org

The data generated from an RNA-Seq experiment can reveal the compound's primary and secondary targets and provide insights into its broader biological effects, such as the induction of apoptosis or cell cycle arrest. lexogen.comnih.gov For instance, if this compound treatment leads to the upregulation of genes involved in apoptosis and downregulation of genes related to cell proliferation, it would provide strong evidence for its potential as an anti-cancer agent. nih.gov Furthermore, RNA-Seq is a powerful tool for biomarker discovery, helping to identify genes whose expression profiles correlate with a response to the compound. lexogen.com

Table 1: Hypothetical RNA Sequencing Experimental Design for this compound

| Step | Description | Purpose |

| 1. Cell Culture and Treatment | Selected cell lines (e.g., human cancer cells) are cultured and treated with this compound at various concentrations and time points. A vehicle control (e.g., DMSO) is included. | To observe the dose- and time-dependent effects of the compound on gene expression. |

| 2. RNA Isolation | Total RNA is extracted from the treated and control cells using established protocols. RNA quality and quantity are assessed. | To obtain high-quality genetic material for sequencing. |

| 3. Library Preparation | The extracted RNA is converted to complementary DNA (cDNA), and sequencing adapters are added to create a library for sequencing. | To prepare the RNA for processing by a next-generation sequencer. |

| 4. Sequencing | The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina). | To generate millions of short-read sequences corresponding to the RNA transcripts in the samples. |

| 5. Data Analysis | Sequence reads are aligned to a reference genome, and gene expression levels are quantified. Differential expression analysis is performed to identify genes that are significantly up- or downregulated. | To identify the specific genes and pathways modulated by this compound. |

| 6. Pathway and Functional Analysis | Differentially expressed genes are analyzed using bioinformatics tools to identify enriched biological pathways and functions (e.g., GO, KEGG). | To understand the biological significance of the observed gene expression changes and elucidate the compound's mechanism of action. |

Similar to transcriptomics, specific proteomics studies on this compound have not been published. However, proteomics is a critical tool for elucidating the mechanisms of action of novel compounds. nih.govmetwarebio.com While RNA-Seq reveals changes at the transcript level, proteomics analyzes the proteome—the entire set of proteins expressed by a cell or organism—providing a more direct insight into the functional state of the cell. metwarebio.comdavuniversity.org

Proteomics can be used to identify protein targets of a drug, understand post-translational modifications, and map out protein-protein interaction networks affected by the compound. nih.goveurofinsdiscovery.com A common approach is to use mass spectrometry (MS)-based techniques to compare the proteomes of cells treated with this compound versus untreated cells. metwarebio.com This can reveal changes in protein abundance that may not be evident at the mRNA level due to post-transcriptional regulation. nih.gov

Key applications of proteomics in studying a compound like this compound include:

Target Identification and Validation: Identifying proteins whose levels or activity change significantly upon treatment, which may represent direct or indirect therapeutic targets. davuniversity.org

Biomarker Discovery: Pinpointing proteins in accessible biological fluids (like serum) that can serve as indicators of the compound's efficacy or toxicity. nih.gov

Mechanism of Action Studies: Investigating how the compound affects cellular signaling pathways and protein networks to exert its biological effects. davuniversity.org

For example, a study on endometrial cancer demonstrated how proteomic analysis of cells with depleted C1GALT1 protein mimicked an aggressive cancer phenotype, highlighting the power of proteomics to link protein expression to disease states. lexogen.com In the context of this compound, proteomics could validate targets suggested by RNA-Seq data and uncover additional mechanisms related to protein stability and post-translational modifications.

Table 2: Potential Proteomics Workflow for this compound Investigation

| Stage | Technique | Objective |

| 1. Sample Preparation | Cell lysis, protein extraction, and digestion (e.g., with trypsin). | To extract and prepare proteins from treated and control cells for analysis. |

| 2. Protein Separation & Quantification | Liquid chromatography (LC) coupled with mass spectrometry (MS). | To separate complex peptide mixtures and determine their relative abundance. |

| 3. Protein Identification | Tandem mass spectrometry (MS/MS) and database searching. | To identify the amino acid sequences of the peptides and, by extension, the proteins they originated from. |

| 4. Data Analysis | Bioinformatics software for protein quantification and statistical analysis. | To identify proteins that are differentially expressed between treated and control samples. |

| 5. Functional Analysis | Pathway analysis and protein-protein interaction network mapping. | To understand the biological context of the proteomic changes and identify affected signaling pathways. |

RNA Sequencing for Gene Expression Analysis

Computational Modeling for Mechanistic Understanding

Computational modeling offers powerful in silico methods to predict and analyze the interactions between a small molecule like this compound and its potential biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in drug design for predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein. nih.govplos.org While specific molecular docking studies for this compound are not available, research on the related compound, ingol-7,8,12-triacetate 3-phenylacetate, has demonstrated its potential to bind to the active site of PI3Kα, a key protein in cancer signaling. This highlights the utility of docking for identifying potential targets for ingol derivatives.

The process involves generating a three-dimensional structure of the ligand (this compound) and the target protein. A scoring function is then used to evaluate the "fit" of the ligand into the protein's binding site, providing a quantitative estimate of the binding affinity (e.g., in kcal/mol). plos.org Lower binding energy scores typically indicate a more stable and favorable interaction. plos.org

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules over time. nih.govnih.gov MD simulations provide a more dynamic and detailed view of the protein-ligand complex, accounting for the flexibility of both the protein and the ligand, as well as the presence of solvent molecules. anu.edu.auresearchgate.net

For a complex of this compound and a putative target protein identified through docking, an MD simulation would involve placing the complex in a simulated aqueous environment and calculating the forces between atoms and their subsequent motions over a period of nanoseconds to microseconds. plos.orgplos.org The stability of the complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the course of the simulation. plos.org A stable complex will generally exhibit low RMSD values, indicating that the ligand remains securely bound in the active site. plos.orgresearchgate.net MD simulations are crucial for refining the binding poses predicted by docking and for providing a more accurate estimation of the binding free energy. nih.govanu.edu.au

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. crimsonpublishers.com In the context of medicinal chemistry, DFT calculations can provide valuable insights into the electronic properties of a molecule like this compound. researchgate.netnih.gov These properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential, are fundamental to understanding the molecule's reactivity and its interactions with biological targets. jmchemsci.commdpi.com

DFT can be used to:

Optimize the three-dimensional structure of the compound with high accuracy. researchgate.net

Calculate global reactivity descriptors that predict how the molecule will interact with electrophilic and nucleophilic sites on a target. researchgate.net

Model the transition states of enzyme-catalyzed reactions, which is essential for designing mechanism-based inhibitors.

While specific DFT studies on this compound are not published, this method is widely applied to pharmaceutically relevant molecules to understand their chemical behavior at a quantum level, complementing the classical mechanics-based approaches of docking and MD simulations. crimsonpublishers.comscirp.orgnih.gov

Structure Activity Relationship Sar Studies for Biological Target Engagement

Correlation of Structural Modifications with Molecular Interaction Profiles

The biological activity of ingenol (B1671944) derivatives is intricately linked to their structural features. The pattern of acetylation, the nature of ester side chains, and the stereochemical configuration of the molecule are all critical determinants of their interaction with biological targets.

Impact of Acetylation Pattern on Activity

The acetylation pattern on the ingol backbone is a key modulator of biological activity. While the parent compound, ingenol, is often pharmacologically inactive, the strategic placement of acetyl groups can confer potent biological effects. nih.gov For instance, Ingol-3,7,8,12-tetraacetate, with its four acetyl groups at specific positions, has been a subject of study for its various biological activities.

The stability of these esters is also a crucial factor. Acyl migration, a process where an acyl group moves from one hydroxyl group to another, can occur in aqueous solutions and affect the bioactivity of ingenol derivatives. mdpi.com This highlights the importance of the acetylation pattern not just for initial activity but also for maintaining the active conformation of the molecule.

Influence of Ester Side Chains on Biological Activity

The nature of the ester side chains attached to the ingenol core profoundly influences the biological activity of these compounds. SAR studies have demonstrated that varying the ester group at the C-3 position can lead to a wide range of biological effects, including anti-HIV and anti-cancer activities. acs.orgacs.orgfigshare.comnih.govnih.gov

For instance, the length and nature of the aliphatic or aromatic ester at C-3 are critical. u-szeged.humdpi.com Studies have shown that longer aliphatic ester chains can correlate with increased toxicity. u-szeged.hu In the context of anti-HIV activity, the introduction of a naphthoyl group at the C-3 position of ingenol resulted in a highly potent compound. nih.gov Similarly, the presence of an angeloyl group at C-3 is a key feature of ingenol mebutate, a compound known for its use in treating actinic keratosis. mdpi.com

| Compound | C-3 Ester | Other Ester Groups | Observed Biological Activity | Reference |

|---|---|---|---|---|

| This compound | Acetate (B1210297) | C-7, C-8, C-12 Acetates | Antimicrobial, Antitumor | |

| Ingenol Mebutate (Ingenol-3-angelate) | Angelate | None | Anti-actinic keratosis, Pro-apoptotic | mdpi.commdpi.com |

| 3-O-Angeloyl-20-O-acetyl ingenol (AAI) | Angelate | C-20 Acetate | Enhanced cytotoxicity vs. ingenol mebutate | mdpi.com |

| 3-(2-Naphthoyl)ingenol | 2-Naphthoyl | None | Potent anti-HIV activity | nih.gov |

| Ingol 7,8,12-triacetate 3-phenylacetate | Phenylacetate | C-7, C-8, C-12 Acetates | No significant effect on cell cycle | medchemexpress.com |

| Ingol 7,8,12-triacetate 3-(4-methoxyphenyl)acetate | 4-Methoxyphenylacetate | C-7, C-8, C-12 Acetates | Isolated from Euphorbia officinarum | medchemexpress.com |

Stereochemical Configuration and its Role in SAR

The rigid and complex three-dimensional structure of the ingenane (B1209409) core means that the stereochemistry of its substituents is a critical factor in determining biological activity. blogspot.com The specific spatial arrangement of the functional groups, including the ester moieties, dictates how the molecule fits into the binding pocket of its biological target. nih.govCurrent time information in Lancashire, GB.

Crystallographic studies of compounds like this compound have been instrumental in defining the precise stereochemical configuration and absolute stereochemistry of the tetracyclic core. This detailed structural information is crucial for understanding the SAR and for the rational design of new, more potent analogs. blogspot.comdntb.gov.ua

Modifications that alter the stereochemistry at key positions can lead to a significant loss of activity. For example, the stereochemistry at the C-3 position, where esterification often occurs, is vital for the biological activity of many ingenol derivatives. nih.gov The "in-out" stereochemistry of the bicyclo[4.4.1]undecane ring system is a defining feature of the ingenane family and is essential for its biological properties. blogspot.com

Comparative SAR Methodologies to Address Bioactivity Discrepancies

Discrepancies in the reported bioactivities of ingenol derivatives can arise from various factors, including differences in assay conditions, cell lines used, and the chemical stability of the compounds. nih.gov Comparative SAR methodologies are employed to systematically investigate these differences and to build a more comprehensive understanding of the SAR.

By synthesizing and evaluating a series of analogs with systematic structural modifications, researchers can identify the key structural features responsible for specific biological activities. researchgate.net This approach allows for a direct comparison of the potency and efficacy of different derivatives under standardized conditions, helping to resolve inconsistencies in the literature. For example, comparing the activity of ingenol mebutate with its synthetic derivative, 3-O-angeloyl-20-O-acetyl ingenol (AAI), revealed that the latter has higher cytotoxicity, which was attributed to improved intracellular stability. mdpi.com

These comparative studies often involve testing the compounds in multiple biological assays to assess their effects on different cellular processes. This can help to elucidate the mechanism of action and to identify potential off-target effects. nih.gov

Advanced Analytical Techniques in Ingol 3,7,8,12 Tetraacetate Research

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: COSY, HMQC, HMBC, NOESY, Dynamic NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Ingol-3,7,8,12-tetraacetate. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are crucial for assigning the complex array of proton and carbon signals within the molecule.

¹H and ¹³C NMR provide initial information on the chemical environments of the hydrogen and carbon atoms, respectively. For instance, the proton signals for the acetyl groups typically appear in the δ 2.0–2.2 ppm range. The intricate tetracyclic core of the ingol structure, however, results in significant signal overlap in 1D spectra, making complete assignment challenging without further experiments. nih.gov

To overcome this, a suite of 2D NMR techniques is employed:

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons and trace out spin systems within the molecule. nih.govemerypharma.com For example, COSY can be used to establish the connectivity between protons on the same carbon and on adjacent carbons. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with their directly attached carbon atoms (¹J C-H). nih.govyoutube.com This is instrumental in assigning carbon signals based on the already assigned proton signals. emerypharma.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (²J C-H and ³J C-H). nih.govyoutube.com HMBC is vital for piecing together the molecular skeleton by connecting different spin systems and identifying the positions of quaternary carbons and functional groups, such as the attachment points of the acetate (B1210297) esters. youtube.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. nih.govresearchgate.net This is critical for determining the relative stereochemistry of the molecule by observing through-space interactions between protons. researchgate.net For instance, NOESY correlations can help to assign the stereochemistry at the various chiral centers of the ingol backbone. researchgate.net

Dynamic NMR : In some cases, dynamic NMR studies can be used to investigate conformational flexibility within the molecule.

The comprehensive analysis of these 1D and 2D NMR datasets allows for the unambiguous assignment of nearly all proton and carbon signals, providing a detailed picture of the molecule's constitution and relative stereochemistry. nih.govresearchgate.net

Table 1: Representative NMR Data for Ingol Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Key Correlations |

|---|---|---|

| ¹H | 0.8 - 6.0 | COSY, NOESY |

| ¹³C | 15 - 175 | HMQC, HMBC |

| Acetyl Protons | ~2.0 - 2.2 | |

| Acetyl Carbons (C=O) | ~170 |

Note: Specific chemical shifts can vary depending on the solvent and specific ingol derivative.

Mass Spectrometry (MS, HR-ESI-MS, GC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula (C₂₈H₃₈O₁₀). nih.govresearchgate.net This technique is routinely used in the characterization of new ingol derivatives. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, particularly for identifying it within complex mixtures after appropriate derivatization if necessary. nih.govenvironmentaljournals.org The fragmentation patterns observed in the mass spectrum can provide structural information, although the interpretation can be complex for molecules of this size. Tandem mass spectrometry (MS/MS) experiments can be performed to further investigate the fragmentation pathways, aiding in structural elucidation. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Technique | Information Provided | Typical Observation |

|---|---|---|

| HR-ESI-MS | Molecular Formula | C₂₈H₃₈O₁₀ |

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure and, crucially, the absolute configuration of chiral molecules like this compound. nih.govnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

The first crystallographic study of this compound was reported in 1979, which definitively established its stereochemistry. u-szeged.hu This analysis confirmed the spatial arrangement of the tetracyclic core and the precise locations of the four acetate groups. The determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects, particularly if the crystal contains heavier atoms, though modern techniques can often determine it even with only lighter atoms like oxygen present. thieme-connect.demit.edu The crystallographic data serves as a definitive reference for the compound's molecular geometry.

Table 3: Crystallographic Data Parameters (Illustrative)

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., orthorhombic, monoclinic). |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Flack Parameter | A value used to confirm the absolute configuration. A value close to 0 indicates the correct enantiomer. mdpi.com |

Note: Specific values are dependent on the crystal being analyzed.

Circular Dichroism (CD) and Optical Rotation Analyses for Chiral Assignments

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for assigning the absolute configuration of chiral compounds, especially when X-ray crystallography is not feasible. researchgate.netnih.gov The experimental CD spectrum can be compared with spectra calculated using quantum mechanical methods for different possible stereoisomers to determine the correct absolute configuration. researchgate.net

Optical rotation, measured using a polarimeter, provides the specific rotation value ([α]D) for a chiral compound. u-szeged.hu While this value is a characteristic physical property, its use for assigning absolute configuration is often empirical and relies on comparison with known compounds of a similar structure. However, in conjunction with CD analysis and other spectroscopic data, it provides supporting evidence for the chiral assignment. researchgate.net For complex molecules like ingol derivatives, CD is generally considered a more reliable method for assigning absolute configuration than optical rotation alone. mdpi.com

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide information about the functional groups present in this compound.

UV-Vis Spectroscopy : The UV-Vis spectrum can indicate the presence of chromophores within the molecule. While the ingol core itself may not have strong UV absorption, the ester carbonyl groups can exhibit weak n→π* transitions. nih.gov

IR Spectroscopy : The IR spectrum is more informative for identifying specific functional groups. For this compound, characteristic absorption bands would be observed for the C=O stretching of the ester groups (typically around 1735 cm⁻¹) and C-O stretching vibrations. nih.gov

While not as powerful as NMR or X-ray crystallography for detailed structural elucidation, UV-Vis and IR are valuable for confirming the presence of key functional groups and for routine quality control. nih.govresearchgate.net

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic techniques are essential for the isolation, purification, and analysis of this compound. They are used to separate the compound from complex mixtures, such as plant extracts, and to assess its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis and purity assessment of this compound. Using a suitable stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile (B52724)/water gradient), HPLC can effectively separate the compound from related impurities. Detection is typically performed using a UV detector. Chiral HPLC can be employed to ensure enantiomeric purity.

Thin-Layer Chromatography (TLC) is a simpler, qualitative technique used for rapid monitoring of reactions and column chromatography fractions. A silica (B1680970) gel plate is commonly used as the stationary phase with an eluent such as an ethyl acetate/hexane (B92381) mixture.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for the analysis of this compound, providing both separation and identification capabilities. nih.gov

Chiral HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. rsc.org For chiral molecules like this compound, where different enantiomers can exhibit distinct biological activities, chiral HPLC is indispensable for determining enantiomeric excess (ee). mdpi.com The separation of enantiomers is typically achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. rsc.org

The process involves dissolving a sample of the compound in a suitable solvent and injecting it into the HPLC system. As the mobile phase carries the sample through the column containing the CSP, the enantiomers are resolved into separate peaks. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise calculation of enantiomeric excess. Ensuring stereochemical purity is critical, as even minor impurities can significantly alter the observed bioactivity of Ingol derivatives.

Table 1: Illustrative Chiral HPLC Data for a Hypothetical Ingol Derivative Sample This table demonstrates a typical output for determining enantiomeric excess. The calculation shows a high purity of the desired (R)-enantiomer.

| Enantiomer | Retention Time (minutes) | Peak Area | % of Total Area |

|---|---|---|---|

| (S)-enantiomer | 8.54 | 15,320 | 4.0% |

| (R)-enantiomer | 9.78 | 367,680 | 96.0% |

| Enantiomeric Excess (ee%) | 92.0% |

Calculation: ee% = |(%R - %S) / (%R + %S)| x 100 = |(96.0 - 4.0) / (96.0 + 4.0)| x 100 = 92.0%

Data Analysis and Validation in Research Assays

Statistical Methods for Dose-Response Data (Nonlinear Regression, ANOVA)

In pharmacological and biological assays, understanding the relationship between the concentration of a compound and its observed effect is paramount. Dose-response data for this compound and its analogs are typically analyzed using nonlinear regression. This statistical method fits the experimental data to a sigmoidal dose-response curve, often using models like the four-parameter logistic equation or the Hill equation. graphpad.cominvivostat.co.uk From this curve, key parameters such as the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) can be accurately determined. graphpad.com

Analysis of Variance (ANOVA) is another crucial statistical tool used to compare the means of different experimental groups. For instance, ANOVA can determine if there are statistically significant differences in the cellular response to various concentrations of this compound. A lack-of-fit test can be applied to assess whether the chosen nonlinear model adequately describes the data. github.io

Table 2: Example Dose-Response Data for this compound in a Cytotoxicity Assay This interactive table shows hypothetical data of cancer cell viability in response to increasing concentrations of the compound. Such data would be used for nonlinear regression analysis to calculate the IC₅₀ value.

| Concentration (µM) | Log(Concentration) | % Cell Viability (Replicate 1) | % Cell Viability (Replicate 2) | % Cell Viability (Replicate 3) | Mean Viability (%) |

|---|---|---|---|---|---|

| 0.1 | -1.0 | 98.5 | 101.2 | 99.1 | 99.6 |

| 0.5 | -0.3 | 92.3 | 94.0 | 91.5 | 92.6 |

| 1.0 | 0.0 | 85.1 | 88.2 | 86.4 | 86.6 |

| 5.0 | 0.7 | 52.4 | 49.8 | 51.1 | 51.1 |

| 10.0 | 1.0 | 21.7 | 23.5 | 22.9 | 22.7 |

Multivariate Analysis for Omics Datasets (Principal Component Analysis - PCA)

Modern biological research on compounds like this compound often generates large and complex "omics" datasets (e.g., proteomics, metabolomics, transcriptomics). Principal Component Analysis (PCA) is a powerful multivariate statistical technique used to reduce the dimensionality of such datasets while retaining most of the variation.

In the context of this compound research, PCA can be used to analyze changes in protein or metabolite expression in cells treated with the compound. By plotting the data in a reduced dimensional space (defined by principal components), PCA can reveal clustering of samples based on treatment, dose, or time point. This helps to identify the key molecular pathways affected by the compound and to distinguish between specific treatment effects and experimental noise.

Cross-Validation of Crystallographic and Spectroscopic Data

The definitive determination of the complex three-dimensional structure of this compound relies on the cross-validation of data from multiple analytical techniques. While X-ray crystallography provides precise information about the spatial arrangement of atoms in a crystal, spectroscopic methods offer complementary information about the molecule in solution. u-szeged.hunih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D techniques like COSY and HMBC) is used to confirm the chemical structure by showing the connectivity and chemical environment of atoms. u-szeged.hu Furthermore, Electronic Circular Dichroism (ECD) spectroscopy is essential for determining the absolute configuration of a chiral molecule. A common validation strategy involves comparing the experimental ECD spectrum with a theoretically calculated spectrum derived from the crystal structure data using methods like Density Functional Theory (DFT). A strong correlation between the experimental and computed data provides high confidence in the assigned absolute stereochemistry.

Chemical Biology and Future Research Directions

Development of Ingol-Based Chemical Probes for Biological Systems

Chemical probes are essential small-molecule tools for dissecting complex biological processes within native environments. mskcc.org An ideal chemical probe should exhibit high potency and selectivity for its target, possess a well-characterized mechanism of action, and be suitable for use in cellular or even whole-organism contexts. mdpi.comnih.gov The development of Ingol-based chemical probes represents a promising, albeit underexplored, frontier. The known biological activities of ingenane (B1209409) diterpenoids, such as their influence on protein kinase C (PKC) isoforms and other cellular pathways, make them attractive starting points for probe design. researchgate.net

Future efforts in this area would involve the strategic modification of the Ingol-3,7,8,12-tetraacetate structure to incorporate functionalities for detection and target identification. This could include:

Biotinylation: The attachment of a biotin (B1667282) tag would enable the isolation of target proteins through affinity purification on streptavidin-coated beads, facilitating downstream identification by mass spectrometry.

Fluorescent Labeling: Conjugation with a fluorophore (e.g., fluorescein (B123965) or rhodamine) would allow for the visualization of the probe's subcellular localization and its interaction with target molecules via fluorescence microscopy and flow cytometry. mskcc.org

Photo-affinity Labeling: The introduction of a photo-reactive group, such as a diazirine or benzophenone, would allow for the covalent cross-linking of the probe to its biological target upon photo-irradiation. mdpi.comnih.gov This technique provides a powerful method for irreversibly capturing and identifying specific protein interactors in a complex proteome. nih.gov

These Ingol-based probes could be instrumental in elucidating the precise molecular targets and mechanisms underlying the diverse biological effects of this class of compounds, moving beyond broad activity screenings to detailed mechanistic investigations.

Exploration of Ingol Derivatives in Catalyst Design

The stereochemically rich and rigid framework of the ingol backbone offers a unique scaffold for the design of novel chiral ligands and catalysts for asymmetric synthesis. The precise spatial arrangement of its functional groups could be harnessed to create a defined chiral environment around a metal center, influencing the stereochemical outcome of a catalytic reaction.

A significant future direction lies in the synthesis of Ingol derivatives bearing ligating groups capable of coordinating with transition metals. The hydroxyl groups of the parent ingol, or other introduced functionalities, could serve as anchor points for metal complexes. Of particular interest is the exploration of their potential in C-H activation and other enantioselective transformations.

For instance, the coordination of Ingol-derived ligands to rhodium(II) or dimolybdenum(II) acetate (B1210297) (Mo₂(OAc)₄) could yield novel catalysts. These metal complexes are renowned for their ability to catalyze a wide range of reactions, including cyclopropanations, C-H insertions, and other bond formations. The chiral environment provided by the Ingol ligand could enforce enantioselectivity in these processes.

Key research objectives in this area would include:

Synthesis of Ligand-Modified Ingol Derivatives: Introducing phosphines, pyridines, or carboxylates onto the ingol scaffold to create effective coordinating sites for metals like rhodium and molybdenum.

Formation and Characterization of Metal Complexes: Studying the coordination chemistry of these new ligands with metal precursors to form well-defined, structurally characterized catalysts.

Catalytic Activity and Enantioselectivity Screening: Evaluating the performance of these novel Ingol-metal complexes in benchmark enantioselective reactions, such as the C-H functionalization of alkanes or the cyclopropanation of olefins. nih.govacs.org

While currently a prospective field, the application of complex natural product scaffolds like Ingol in asymmetric catalysis represents an innovative approach to catalyst design, moving beyond the more traditional chiral ligands. wiley.com

Application in Sensor Development

The development of highly sensitive and selective sensors is critical for diagnostics, environmental monitoring, and quality control. The unique molecular recognition capabilities of natural products can be leveraged in the design of novel biosensors.

A promising, yet hypothetical, application of this compound derivatives is in the fabrication of electrochemical sensors. This would involve modifying the Ingol structure to include a linker with a terminal group suitable for surface immobilization.

Functionalization for Gold (Au) Surfaces: An Ingol derivative could be synthesized to contain a thiol (-SH) or disulfide (-S-S-) group. These sulfur-containing functionalities form strong, self-assembled monolayers (SAMs) on gold electrodes. nih.govresearchgate.netrsc.org

Functionalization for Silicon Dioxide (SiO₂) Surfaces: Alternatively, the Ingol derivative could be appended with a silane (B1218182) group (e.g., a trialkoxysilane). Silanes readily react with the hydroxyl groups on silica (B1680970) surfaces, forming stable covalent bonds, which is a standard method for functionalizing glass or silicon-based sensors. nih.govutsouthwestern.edu

Once immobilized, the Ingol derivative would act as the recognition element of the sensor. The binding of a specific target analyte (e.g., a protein, enzyme, or other biomolecule) to the Ingol-functionalized surface would cause a measurable change in the electrochemical properties of the electrode, such as its impedance, capacitance, or current-voltage response. acs.orgrsc.org This change would then be transduced into a readable signal, allowing for the quantitative detection of the target. The specificity of the Ingol-target interaction would be key to the sensor's performance.

Bioinformatic and In Silico Approaches for Compound Discovery and Optimization

Computational methods are increasingly integral to natural product research and drug discovery, offering a cost-effective and rapid means to predict biological activity, identify potential targets, and guide the synthesis of optimized derivatives. nih.govijper.org

Several studies have already applied in silico techniques to investigate Ingol derivatives. Molecular docking, for example, has been used to predict the binding affinity of ingenane diterpenoids to various protein targets, including those relevant to cancer and viral diseases. researchgate.netresearchgate.net These computational models help to elucidate the key structural features of the Ingol scaffold that are responsible for its interaction with biological macromolecules.

Future research will likely expand the use of these computational tools in several key areas:

Virtual Screening: Large databases of natural and synthetic compounds can be computationally screened against the known protein targets of Ingol derivatives to identify new molecules with similar or improved binding characteristics. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural properties of a series of Ingol derivatives with their observed biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.